Diflapolin

Description

Properties

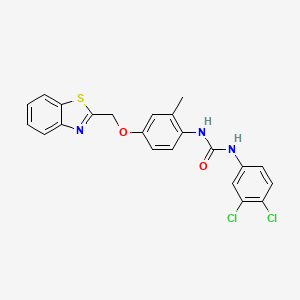

IUPAC Name |

1-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-(3,4-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2N3O2S/c1-13-10-15(29-12-21-26-19-4-2-3-5-20(19)30-21)7-9-18(13)27-22(28)25-14-6-8-16(23)17(24)11-14/h2-11H,12H2,1H3,(H2,25,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXLEECGXSDIMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=NC3=CC=CC=C3S2)NC(=O)NC4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Dual Modulatory Role of Diflapolin in Eicosanoid Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflapolin has emerged as a significant small molecule inhibitor targeting key enzymes in the arachidonic acid (AA) cascade, a critical pathway in inflammatory and cardiovascular diseases. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its dual inhibitory effects on the leukotriene and epoxyeicosatrienoic acid (EET) pathways. By simultaneously targeting 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH), this compound presents a novel therapeutic strategy. This document outlines the quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Dual Inhibition of FLAP and sEH

This compound functions as a dual inhibitor, concurrently targeting two pivotal enzymes in distinct branches of the arachidonic acid cascade:

-

Inhibition of the 5-Lipoxygenase (5-LOX) Pathway via FLAP: this compound inhibits the 5-lipoxygenase-activating protein (FLAP). FLAP is an integral membrane protein essential for the cellular activation of 5-lipoxygenase (5-LOX), the enzyme that catalyzes the initial steps in the biosynthesis of pro-inflammatory leukotrienes (LTs) from arachidonic acid.[1][2] By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-LOX, thereby blocking the production of leukotrienes such as Leukotriene B4 (LTB4) and cysteinyl-leukotrienes (LTC4, LTD4, LTE4).[1][2] It is important to note that this compound does not directly inhibit the 5-LOX enzyme itself.[1]

-

Inhibition of the Cytochrome P450 (CYP) Pathway via sEH: this compound also potently inhibits soluble epoxide hydrolase (sEH).[1][2] In a parallel branch of the arachidonic acid cascade, cytochrome P450 epoxygenases convert arachidonic acid into epoxyeicosatrienoic acids (EETs). These EETs generally possess anti-inflammatory, vasodilatory, and cardioprotective properties.[3][4] However, sEH rapidly metabolizes EETs into their less active dihydroxyeicosatrienoic acids (DHETs).[3][4] By inhibiting sEH, this compound prevents the degradation of EETs, thereby increasing their bioavailability and enhancing their beneficial effects.[5]

This dual-action mechanism is therapeutically advantageous as it simultaneously suppresses the production of pro-inflammatory leukotrienes while promoting the accumulation of anti-inflammatory EETs.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound has been quantified in various in vitro and cell-based assays. The following tables summarize the key inhibitory concentration (IC50) values, providing a comparative view of its potency against FLAP and sEH.

| Target | Assay System | Species | IC50 (nM) | Reference(s) |

| FLAP | 5-LOX product formation in intact human monocytes | Human | 30 | [1] |

| 5-LOX product formation in intact human neutrophils | Human | 170 | [1] | |

| sEH | Cell-free assay with isolated enzyme | Human | 20 | [1] |

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the leukotriene and epoxyeicosatrienoic acid pathways and the points of intervention by this compound.

Caption: this compound inhibits FLAP, preventing leukotriene synthesis.

Caption: this compound inhibits sEH, increasing beneficial EET levels.

Caption: The dual inhibitory mechanism of this compound.

Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Cell-Free)

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on human recombinant sEH.

Materials:

-

Human recombinant sEH

-

This compound

-

AUDA (sEH inhibitor control)

-

(3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) (fluorescent substrate)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing 0.1 mg/mL BSA)

-

DMSO (vehicle)

-

96-well microplate (black, clear bottom)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound and AUDA in DMSO. Further dilute with assay buffer to achieve the final desired concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).

-

Add the diluted compounds or vehicle (DMSO) to the wells of the 96-well plate.

-

Add human recombinant sEH to each well and pre-incubate with the compounds for 10 minutes at 4°C.[1]

-

To initiate the reaction, add the sEH substrate PHOME to each well to a final concentration of 50 µM.[1]

-

Incubate the plate for 60 minutes at room temperature in the dark.[1]

-

Measure the fluorescence of the product at an appropriate excitation/emission wavelength.

-

The percentage of inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

5-Lipoxygenase-Activating Protein (FLAP) Inhibition Assay (Intact Cells)

This protocol outlines a cell-based assay to measure the inhibitory effect of this compound on FLAP-dependent 5-LOX product formation in human peripheral blood monocytes and neutrophils.

Materials:

-

Isolated human peripheral blood monocytes or neutrophils

-

This compound

-

Calcium ionophore A23187

-

Arachidonic acid (optional, for competition experiments)

-

Hank's Balanced Salt Solution (HBSS) or similar buffer

-

Methanol

-

HPLC system with a UV detector

-

Internal standard (e.g., PGB2)

Procedure:

-

Isolate human monocytes or neutrophils from peripheral blood using standard density gradient centrifugation methods.

-

Resuspend the cells in HBSS at a concentration of 5 x 10^6 cells/mL.

-

Pre-incubate the cell suspension with various concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.[6]

-

Stimulate the cells with 2.5 µM calcium ionophore A23187 for 10 minutes at 37°C to induce 5-LOX product formation.[6] For competition assays, exogenous arachidonic acid can be added along with the ionophore.[7]

-

Terminate the reaction by adding an equal volume of cold methanol.

-

Centrifuge the samples to pellet the cell debris.

-

Analyze the supernatant for 5-LOX products (e.g., LTB4 and its isomers, 5-HETE) by reverse-phase HPLC. Use an internal standard for quantification.

-

Monitor the elution of 5-LOX products by UV absorbance at 280 nm.

-

Calculate the percentage of inhibition of 5-LOX product formation for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound represents a promising therapeutic candidate due to its unique dual inhibitory action on FLAP and sEH. This mechanism allows for a synergistic anti-inflammatory effect by both reducing the synthesis of pro-inflammatory leukotrienes and enhancing the levels of anti-inflammatory epoxyeicosatrienoic acids. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar multi-target inhibitors in the management of inflammatory and cardiovascular diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a semi-automated LC/MS/MS method for the simultaneous quantitation of 14,15-epoxyeicosatrienoic acid, 14,15-dihydroxyeicosatrienoic acid, leukotoxin and leukotoxin diol in human plasma as biomarkers of soluble epoxide hydrolase activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo characterization of zymosan-induced mouse peritoneal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Biological Evaluation and Structure–Activity Relationships of this compound Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Dual Inhibition of FLAP and sEH: A Deep Dive into the Structure-Activity Relationship of Diflapolin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the intricate structure-activity relationships (SAR) of Diflapolin, a potent dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH). By simultaneously targeting these two key enzymes in the arachidonic acid (AA) cascade, this compound presents a promising therapeutic strategy for managing inflammation. This document provides a comprehensive overview of the SAR data for this compound and its analogs, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental procedures.

Introduction: The Therapeutic Rationale for Dual FLAP/sEH Inhibition

Inflammation is a complex biological response involving a network of lipid mediators derived from arachidonic acid.[1] Two critical pathways in this cascade are the 5-lipoxygenase (5-LOX) pathway, which produces pro-inflammatory leukotrienes (LTs), and the cytochrome P450 (CYP) pathway, which generates anti-inflammatory epoxyeicosatrienoic acids (EETs).[1][2]

FLAP is an essential protein for the cellular activity of 5-LOX, facilitating the synthesis of LTs.[1][3] Soluble epoxide hydrolase (sEH), on the other hand, degrades the beneficial EETs into their less active dihydroxy derivatives.[1] Therefore, the dual inhibition of FLAP and sEH offers a synergistic anti-inflammatory effect by preventing the production of pro-inflammatory LTs while simultaneously preserving anti-inflammatory EETs.[1][4] this compound was identified as the first potent dual inhibitor of FLAP and sEH, demonstrating efficacy in vitro and in vivo.[1][3][4]

Core Structure of this compound

This compound, chemically known as N-[4-(2-benzothiazolylmethoxy)-2-methylphenyl]-N'-(3,4-dichlorophenyl)-urea, serves as the lead compound for the development of dual FLAP/sEH inhibitors.[5] Its structure can be divided into several key subunits that have been systematically modified to probe the structure-activity relationships.

Structure-Activity Relationship (SAR) of this compound Analogs

Extensive research has been conducted to understand how modifications to the this compound scaffold affect its inhibitory activity against FLAP and sEH. The key findings are summarized below.

Modifications of the Benzothiazole Moiety (Subunit I)

The benzothiazole core is a crucial element for FLAP inhibition.[6]

-

Replacement with Benzimidazole: Replacing the benzothiazole with a benzimidazole ring was explored to potentially improve solubility.[7]

-

N-unsubstituted benzimidazole analogs retained potent FLAP inhibitory activity, with some compounds showing sub-micromolar IC50 values, comparable to this compound.[6][7]

-

Conversely, N-butoxycarbonyl (Boc) substitution on the benzimidazole was detrimental to FLAP activity.[6][7]

-

For sEH inhibition, the opposite trend was observed. N-Boc substituted benzimidazoles displayed higher potency against sEH, in some cases exceeding that of this compound.[6][7]

-

Modifications of the Phenyl Ring Spacer (Subunit III)

The nature and substitution pattern of the central phenyl ring play a significant role in the activity of these dual inhibitors.

-

Methyl Substitution: The position of the methyl group on the phenylene ring influences the activity against both targets.[1]

Modifications of the Terminal Phenyl Ring (Subunit V)

The substitution pattern on the terminal phenyl ring is critical for potent inhibition.

-

Chloro Substitution: The presence and position of chlorine atoms significantly impact both FLAP and sEH inhibition.

-

A 3,4-dichloro substitution pattern, as present in this compound, has been identified as optimal for high inhibitory potency.[6]

-

Analogs with 3,5-dichloro and 3-chloro substitutions also demonstrated strong FLAP inhibitory activity, in some cases superior to this compound.[1]

-

An ortho-chloro substituent on the terminal phenyl ring was found to decrease the inhibitory activity against sEH.[1]

-

Quantitative SAR Data

The following tables summarize the in vitro inhibitory activities of this compound and selected analogs against human sEH and FLAP.

Table 1: Inhibitory Activity of this compound and Key Analogs

| Compound | Modification | sEH IC50 (nM) | FLAP IC50 (nM) |

| This compound | Lead Compound | 20[3][4][5] | 30 (monocytes), 170 (neutrophils)[3][4][5] |

| Analog 15 | 2-methyl, 3,5-dichloro | > this compound | > this compound |

| Analog 27 | Unsubstituted phenylene, 3,5-dichloro | > this compound | > this compound |

| Analog 13 | 2-methyl, 3-chloro | > this compound | > this compound |

| Analog 18 | 3-methyl, 3-chloro | - | > this compound |

| Analog 25 | Unsubstituted phenylene, 3-chloro | - | > this compound |

| Analog 6c | Benzimidazole, 3-methyl, 3,4-dichloro | 4.9 | 400 |

Note: "> this compound" indicates that the inhibitory activity was reported to be greater than that of the lead compound, this compound. Exact values for all analogs were not consistently available across the reviewed literature.

Experimental Protocols

General Synthesis of this compound Analogs

A general synthetic scheme for the preparation of this compound analogs involves a three-step process[1]:

-

Ether Synthesis: Reaction of a substituted 4-nitrophenol or thiophenol with an appropriate electrophile in the presence of a base (e.g., Na2CO3, Cs2CO3) and a catalyst (e.g., KI) in a suitable solvent like acetone under reflux.

-

Nitro Group Reduction: The nitro group is reduced to an amine, typically through catalytic hydrogenation using Raney nickel in methanol.

-

Urea Formation: The final urea derivatives are synthesized by reacting the aniline intermediate with a corresponding phenylisocyanate in a solvent such as tetrahydrofuran (THF) at room temperature.

In Vitro sEH Inhibition Assay

The inhibitory activity against soluble epoxide hydrolase is typically determined using a fluorescence-based assay.[2]

-

Enzyme Preparation: Recombinant human sEH is used.

-

Incubation: The test compounds (e.g., this compound and its analogs) are pre-incubated with the sEH enzyme at a specific temperature (e.g., 4°C) for a defined period (e.g., 10 minutes).

-

Reaction Initiation: The enzymatic reaction is initiated by adding a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (PHOME).

-

Measurement: The reaction is allowed to proceed for a set time (e.g., 60 minutes) and then stopped. The fluorescence of the product is measured to determine the extent of enzyme inhibition.

In Vitro FLAP Inhibition Assay

The inhibition of FLAP is assessed by measuring the formation of 5-LOX products in cellular assays.[3]

-

Cell Culture: Human monocytes or neutrophils are used as they endogenously express the 5-LOX pathway.

-

Compound Treatment: The cells are pre-incubated with the test compounds or vehicle control.

-

Cell Stimulation: The cells are stimulated with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway.

-

Product Analysis: The formation of 5-LOX products, such as leukotriene B4 (LTB4) and 5-hydroxyeicosatetraenoic acid (5-HETE), is quantified using methods like HPLC or ELISA.

Signaling Pathway

This compound and its analogs exert their anti-inflammatory effects by intervening in the arachidonic acid cascade. The following diagram illustrates the dual mechanism of action.

Conclusion

The structure-activity relationship of this compound and its analogs reveals critical insights for the rational design of potent and selective dual FLAP/sEH inhibitors. Key structural motifs, such as the benzothiazole/benzimidazole core, the substitution pattern on the central and terminal phenyl rings, and the urea linker, all play pivotal roles in modulating the inhibitory activities. While optimizing for dual potency remains a challenge, several analogs have demonstrated improved or comparable activity to the lead compound, highlighting promising avenues for future drug development in the field of anti-inflammatory therapeutics. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers dedicated to advancing this important class of molecules.

References

- 1. Synthesis, Biological Evaluation and Structure–Activity Relationships of this compound Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Synthesis and structure–activity relationships for some novel this compound derivatives with benzimidazole subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

discovery and synthesis of the dual inhibitor Diflapolin

An In-depth Technical Guide to the Discovery and Synthesis of Diflapolin, a Dual FLAP/sEH Inhibitor

Introduction

This compound is a first-in-class dual inhibitor that targets both the 5-lipoxygenase-activating protein (FLAP) and the soluble epoxide hydrolase (sEH).[1][2][] These two proteins are key players in the arachidonic acid (AA) metabolic cascade, which produces a variety of lipid mediators involved in inflammation.[4][5] By simultaneously inhibiting FLAP and sEH, this compound offers a multi-target approach to modulating inflammatory responses. This strategy aims to suppress the production of pro-inflammatory leukotrienes (LTs) while at the same time increasing levels of anti-inflammatory epoxyeicosatrienoic acids (EETs).[2][4][5] this compound was identified through a pharmacophore-based virtual screening approach.[2][6] This document provides a comprehensive overview of its discovery, mechanism of action, synthesis, and the experimental protocols used for its characterization.

Mechanism of Action and Specificity

This compound exerts its anti-inflammatory effects by intervening at two distinct points in the arachidonic acid cascade.

-

FLAP Inhibition : In the 5-lipoxygenase (5-LOX) pathway, FLAP acts as a transfer protein, presenting arachidonic acid to the 5-LOX enzyme for the biosynthesis of pro-inflammatory leukotrienes.[5] this compound inhibits the function of FLAP, thereby preventing the formation of LTs such as LTB4 and cysteinyl-LTs.[1][4] A key characteristic of its action as a FLAP inhibitor is that it loses potency when cells are supplied with exogenous arachidonic acid, and it effectively prevents the assembly of the 5-LOX/FLAP complex in leukocytes.[1]

-

sEH Inhibition : The cytochrome P450 (CYP) pathway converts arachidonic acid into EETs, which possess anti-inflammatory and vasodilatory properties.[2][4] The soluble epoxide hydrolase (sEH) rapidly degrades these beneficial EETs into less active dihydroxyeicosatrienoic acids (DiHETrEs).[2][4] this compound inhibits the C-terminal epoxide hydrolase activity of sEH, which leads to an accumulation of protective EETs.[2]

The dual action of this compound is depicted in the signaling pathway below.

This compound exhibits high target specificity. It does not inhibit other key enzymes involved in arachidonic acid metabolism, including cyclooxygenase-1/2 (COX-1/2), 12/15-LOX, LTA4 hydrolase, LTC4 synthase, and mPGES-1.[1][5]

Quantitative Inhibitory Activity

The potency of this compound has been quantified in various in vitro assays. The half-maximal inhibitory concentrations (IC₅₀) demonstrate its high efficacy against both FLAP and sEH.

| Target | Assay System | IC₅₀ Value (nM) | Reference |

| FLAP | Intact Human Monocytes | 30 | [1] |

| FLAP | Intact Human Neutrophils | 170 | [1] |

| sEH | Isolated Human Recombinant sEH | 20 | [1][2] |

Synthesis of this compound

The synthesis of this compound and its analogues follows a multi-step chemical process. A general procedure involves the reaction of a substituted aniline with an appropriate phenylisocyanate in a suitable solvent like tetrahydrofuran (THF) at room temperature.[4] The aniline precursor itself is typically synthesized from a corresponding nitrophenol starting material.[4]

Key Experimental Protocols

The characterization of this compound's inhibitory activity relies on specific biochemical and cellular assays.

Protocol 1: sEH Inhibition Assay (Cell-Free)

This assay quantifies the direct inhibitory effect of this compound on the hydrolase activity of sEH using a fluorogenic substrate.

Methodology:

-

The epoxide hydrolase activity of human recombinant sEH is assessed using a fluorescence-based cell-free assay.[1][2][7]

-

This compound, a known sEH inhibitor (e.g., AUDA), or a vehicle control (DMSO) is added to the purified recombinant sEH enzyme.[2][7]

-

The mixture is pre-incubated for 10 minutes at 4 °C to allow for inhibitor binding.[7][8]

-

The enzymatic reaction is initiated by adding the substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), at a concentration of 50 µM.[2][7][8]

-

The reaction is stopped, and the fluorescence of the resulting product is measured to determine the level of sEH activity. Inhibition is calculated relative to the vehicle control.[2][7]

Protocol 2: FLAP Inhibition Assay (Cell-Based)

This assay measures the ability of this compound to inhibit the production of 5-LOX products in whole cells, which is dependent on FLAP activity.

Methodology:

-

Human immune cells, such as monocytes or neutrophils, are isolated and prepared for the assay.[1][2]

-

The cells are pre-incubated with various concentrations of this compound or a vehicle control (0.1% DMSO) for 15 minutes.[2]

-

Cellular 5-LOX activity is then stimulated by adding 2.5 µM of the calcium ionophore A23187.[2]

-

The cells are incubated for an additional 10 minutes to allow for the production of 5-LOX metabolites (leukotrienes).[2]

-

The reaction is terminated, and the quantity of 5-LOX products in the cell supernatant is analyzed, typically using techniques like UPLC-MS/MS.

-

The IC₅₀ value is determined by plotting the inhibition of 5-LOX product formation against the concentration of this compound.

Conclusion

This compound represents a significant advancement in the development of anti-inflammatory agents. Its novel dual-inhibition mechanism, targeting both the pro-inflammatory FLAP and the EET-degrading sEH, provides a powerful and specific approach to controlling inflammation. The data and protocols summarized herein offer a technical foundation for researchers and drug development professionals working on multi-target inhibitors and the modulation of the arachidonic acid cascade. Further research and development of this compound and its analogues may lead to new therapeutic options for a range of inflammation-related diseases.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Evaluation and Structure–Activity Relationships of this compound Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and structure–activity relationships for some novel this compound derivatives with benzimidazole subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Diflapolin: A Dual Inhibitor of FLAP and sEH Modulating Pro- and Anti-Inflammatory Lipid Mediator Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diflapolin is a novel small molecule that demonstrates a potent dual-inhibitory action on two key enzymes involved in the metabolism of arachidonic acid: the 5-lipoxygenase-activating protein (FLAP) and the soluble epoxide hydrolase (sEH). This dual mechanism of action uniquely positions this compound as a modulator of both pro-inflammatory and anti-inflammatory lipid mediator pathways. By inhibiting FLAP, this compound effectively suppresses the biosynthesis of pro-inflammatory leukotrienes, which are critical mediators of inflammation and allergic responses. Concurrently, its inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), thereby enhancing their beneficial effects. This whitepaper provides a comprehensive overview of the pharmacological profile of this compound, detailing its effects on lipid mediator production, presenting key quantitative data, outlining experimental methodologies, and visualizing the underlying biochemical pathways.

Introduction to Lipid Mediator Pathways in Inflammation

The inflammatory response is intricately regulated by a complex network of lipid mediators derived from polyunsaturated fatty acids, primarily arachidonic acid (AA).[1][2] Upon cellular stimulation, AA is liberated from membrane phospholipids by cytosolic phospholipase A2 (cPLA2) and is subsequently metabolized by three major enzymatic pathways: cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) epoxygenases.[1]

-

Pro-inflammatory Pathways: The 5-lipoxygenase (5-LOX) pathway, facilitated by FLAP, converts AA into leukotrienes (LTs), such as the potent chemoattractant leukotriene B4 (LTB4) and the vasoactive cysteinyl leukotrienes (CysLTs).[1][3] These molecules are key drivers of inflammatory processes, including leukocyte recruitment, increased vascular permeability, and bronchoconstriction.[4][5]

-

Anti-inflammatory Pathways: The CYP epoxygenase pathway metabolizes AA to form epoxyeicosatrienoic acids (EETs).[1] EETs possess anti-inflammatory, vasodilatory, and analgesic properties.[1] However, their biological activity is short-lived as they are rapidly hydrolyzed to less active dihydroxyeicosatrienoic acids (DHETs) by the soluble epoxide hydrolase (sEH).[1]

A therapeutic strategy that simultaneously inhibits a key pro-inflammatory pathway while promoting an anti-inflammatory one holds significant promise for the treatment of a wide range of inflammatory diseases.[1][3]

This compound: A Dual FLAP/sEH Inhibitor

This compound, chemically known as N-[4-(2-benzothiazolylmethoxy)-2-methylphenyl]-N'-(3,4-dichlorophenyl)-urea, is the first-in-class dual inhibitor of FLAP and sEH.[4][6] This dual action allows it to synergistically modulate the lipid mediator balance in favor of inflammation resolution.

Mechanism of Action

This compound's primary mechanism involves the direct inhibition of two distinct enzymes:

-

FLAP Inhibition: this compound targets FLAP, an integral membrane protein that is essential for the activation of 5-LOX and the subsequent synthesis of leukotrienes.[1][4] By binding to FLAP, this compound prevents the formation of the 5-LOX/FLAP complex at the nuclear membrane, thereby blocking the production of LTA4, the precursor to all leukotrienes.[4]

-

sEH Inhibition: this compound also potently inhibits sEH, the enzyme responsible for the degradation of anti-inflammatory EETs.[4][6] This inhibition leads to an accumulation of EETs, prolonging their anti-inflammatory and tissue-protective effects.[1]

References

- 1. Synthesis, Biological Evaluation and Structure–Activity Relationships of this compound Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Eicosanoids in inflammation in the blood and the vessel [frontiersin.org]

- 3. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

understanding the pharmacophore of Diflapolin for FLAP and sEH binding

An In-depth Technical Guide to the Pharmacophore of Diflapolin for Dual FLAP and sEH Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH).[1][2][3] This dual activity presents a promising therapeutic strategy for inflammatory diseases by simultaneously blocking the production of pro-inflammatory leukotrienes and stabilizing anti-inflammatory epoxyeicosatrienoic acids (EETs).[4][5][6] Understanding the specific structural features, or pharmacophore, of this compound that enable its interaction with both targets is crucial for the development of next-generation dual inhibitors with improved efficacy and pharmacokinetic profiles. This guide provides a detailed analysis of this compound's pharmacophore, supported by quantitative data, experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Pharmacophore and Structure-Activity Relationship (SAR)

The chemical structure of this compound, N-[4-(benzothiazol-2-ylmethoxy)-2-methylphenyl]-N′-(3,4-dichlorophenyl)urea, contains distinct moieties that contribute to its dual inhibitory activity.[4][7] Molecular modeling and structure-activity relationship (SAR) studies have revealed key pharmacophoric elements for each target.[1][2]

-

For sEH Inhibition: The central urea group is a critical component for sEH binding.[1][2] It is believed to mimic the transition state of the epoxide substrate and forms crucial hydrogen bond interactions with the catalytic triad of the sEH active site, which includes the amino acid residues Asp335, Tyr383, and Tyr466.[1][2][8] The dichlorophenyl moiety likely occupies a hydrophobic pocket within the enzyme's binding site.[1]

-

For FLAP Inhibition: The benzothiazole core is a key feature for FLAP inhibition.[1][2] This part of the molecule is thought to engage in hydrogen bonding and hydrophobic interactions within the arachidonic acid binding pocket of FLAP.[1][4] Modifications to this heterocyclic system have been shown to significantly impact FLAP inhibitory activity, suggesting a narrow SAR for this target.[2][9] The 2-methylphenyl spacer also plays a role in correctly positioning the molecule within the binding sites of both enzymes.[2]

Quantitative Data: Inhibitory Potency

The following table summarizes the inhibitory concentrations (IC50) of this compound against FLAP and sEH, demonstrating its potent dual activity.

| Compound | Target | IC50 Value | Cell/Assay System | Reference |

| This compound | FLAP | 30 nM | Intact human monocytes | [4] |

| This compound | FLAP | 170 nM | Intact human neutrophils | [4] |

| This compound | sEH | 20 nM | Isolated sEH | [4] |

Experimental Protocols

The determination of this compound's inhibitory activity on FLAP and sEH involves distinct experimental methodologies.

FLAP Inhibition Assay (Cell-Based)

The inhibitory activity of this compound on FLAP is typically assessed in intact cells, as FLAP's function is to present arachidonic acid to 5-lipoxygenase (5-LOX) within the cell.[4][10]

Principle: This assay measures the production of 5-LOX products (leukotrienes) in response to a stimulus in whole cells. A reduction in these products in the presence of the test compound, without direct inhibition of 5-LOX itself, indicates FLAP inhibition.[4]

Detailed Protocol:

-

Cell Culture and Preparation: Human monocytes or neutrophils are isolated and maintained in an appropriate culture medium.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of this compound (or vehicle control, typically 0.1% DMSO) for 15 minutes at 37°C.[4][7]

-

Cell Stimulation: The cells are then stimulated with a calcium ionophore, such as A23187 (e.g., 2.5 µM), for 10 minutes to initiate the 5-LOX pathway.[4][7]

-

Product Extraction and Analysis: The reaction is stopped, and the 5-LOX products are extracted from the cell suspension. The levels of leukotrienes are quantified using high-performance liquid chromatography (HPLC).[4][7]

-

Confirmation of FLAP-Specific Inhibition: To confirm that the inhibition is FLAP-dependent, several control experiments are performed:

-

The compound is tested against isolated 5-LOX, where it should show no activity.[4]

-

The assay is repeated in cells with and without co-expression of FLAP and 5-LOX. Inhibition should only be observed in cells expressing both proteins.[4]

-

The inhibitory effect is assessed in the presence of exogenous arachidonic acid. A decrease in potency with increasing substrate concentration suggests competitive binding at the FLAP substrate pocket.[4][7]

-

sEH Inhibition Assay (Enzyme-Based)

The inhibitory effect of this compound on sEH is measured using a cell-free, fluorescence-based assay with the purified enzyme.[11][12]

Principle: This assay utilizes a substrate that, when hydrolyzed by sEH, produces a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[11][12]

Detailed Protocol:

-

Reagent Preparation:

-

A solution of purified recombinant human sEH is prepared in an appropriate assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4, containing 0.1 mg/mL bovine serum albumin).[11][12]

-

A stock solution of the test compound (this compound) is prepared in a suitable solvent (e.g., DMSO).

-

The fluorescent substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC), is prepared.[11][12]

-

-

Assay Procedure:

-

Data Acquisition: The increase in fluorescence due to the formation of the product (6-methoxy-2-naphthaldehyde) is monitored over time using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 465 nm).[12]

-

Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence curve. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the biological context of this compound's targets and a typical experimental workflow for its evaluation.

Caption: 5-Lipoxygenase (5-LOX) signaling pathway and the inhibitory action of this compound on FLAP.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis, Biological Evaluation and Structure–Activity Relationships of this compound Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships for some novel this compound derivatives with benzimidazole subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Soluble Epoxide Hydrolase as a Therapeutic Target for Pain, Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

In Vitro Inhibitory Profile of Diflapolin: A Dual FLAP/sEH Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diflapolin has emerged as a potent dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid (AA) metabolic cascade.[1][2][3] This unique pharmacological profile positions this compound as a promising therapeutic candidate for inflammation-related diseases.[2][4] This technical guide provides a comprehensive overview of the initial in vitro characterization of this compound's inhibitory activity, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Inhibitory Activity

This compound demonstrates potent inhibitory activity against both FLAP and sEH in various in vitro models. The half-maximal inhibitory concentrations (IC₅₀) are summarized in the tables below.

Table 1: FLAP Inhibitory Activity of this compound

| Cell Type | Assay Type | Stimulus | Measured Product | IC₅₀ (nM) | Reference |

| Human Monocytes | Intact Cell | Ca²⁺-ionophore A23187 (2.5 µM) | 5-LOX products | 30 | [2][4] |

| Human Neutrophils | Intact Cell | Ca²⁺-ionophore A23187 (2.5 µM) | 5-LOX products | 170 | [2][4] |

| HEK293 cells | Co-expression of 5-LOX and FLAP | Ca²⁺-ionophore A23187 (5 µM) + AA (3 µM) | 5-LOX products | Potent Inhibition | [4] |

Table 2: sEH Inhibitory Activity of this compound

| Enzyme Source | Assay Type | Substrate | Measured Product | IC₅₀ (nM) | Reference |

| Human Recombinant sEH | Cell-free | PHOME (50 µM) | Fluorescent product | 20 | [2][5] |

| HepG2 Cells | Intact Cell | 14,15-EET | 14,15-DiHETrE | ~50% inhibition at 1 µM | [5] |

Target Specificity and Selectivity

A crucial aspect of this compound's in vitro characterization is its high selectivity for FLAP and sEH.[4] Extensive studies have shown that this compound does not significantly inhibit other key enzymes involved in the arachidonic acid cascade at concentrations up to 10 µM.[2][6]

Table 3: Selectivity Profile of this compound

| Enzyme/Protein | Activity | Result | Reference |

| 5-Lipoxygenase (5-LOX) | Direct Inhibition | No significant inhibition | [4][7] |

| Cyclooxygenase-1 (COX-1) | Inhibition | No inhibition | [2][4] |

| Cyclooxygenase-2 (COX-2) | Inhibition | No inhibition | [2][4] |

| 12-Lipoxygenase (12-LOX) | Inhibition | No inhibition | [2][4] |

| 15-Lipoxygenase (15-LOX) | Inhibition | No inhibition | [2][4] |

| Leukotriene A₄ Hydrolase (LTA₄H) | Inhibition | No inhibition | [2][4] |

| Leukotriene C₄ Synthase (LTC₄S) | Inhibition | No inhibition | [2][4] |

| Microsomal Prostaglandin E₂ Synthase-1 (mPGES-1) | Inhibition | No inhibition | [2][4] |

| Cytosolic Phospholipase A₂ (cPLA₂) | Inhibition | No inhibition | [2] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-inflammatory effects by modulating two distinct branches of the arachidonic acid cascade.

-

FLAP Inhibition : By binding to FLAP, this compound prevents the transfer of arachidonic acid to 5-lipoxygenase (5-LOX).[2][4] This action effectively blocks the biosynthesis of pro-inflammatory leukotrienes (LTs), such as LTB₄ and cysteinyl-LTs (LTC₄, LTD₄, LTE₄).[1][8]

-

sEH Inhibition : this compound inhibits the epoxide hydrolase activity of sEH.[2][5] This prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DiHETrEs).[1][8] The resulting increase in EET levels contributes to the overall anti-inflammatory effect.

The dual inhibition of FLAP and sEH presents a synergistic approach to combating inflammation by simultaneously reducing pro-inflammatory mediators and enhancing anti-inflammatory pathways.[2]

Experimental Protocols

The following sections detail the methodologies employed for the in vitro characterization of this compound's inhibitory activity.

FLAP Inhibition Assay (Intact Cells)

Objective: To determine the IC₅₀ of this compound for the inhibition of 5-LOX product formation in intact human monocytes and neutrophils.

Protocol:

-

Isolate human monocytes and neutrophils from peripheral blood.

-

Pre-incubate the cells with varying concentrations of this compound (or 0.1% DMSO as a vehicle control) for 15 minutes at 37°C.[7]

-

Stimulate the cells with 2.5 µM Ca²⁺-ionophore A23187 for 10 minutes to induce 5-LOX product formation.[7]

-

Terminate the reaction and extract the 5-lipoxygenase products (LTB₄ and 5-H(p)ETE).

-

Analyze the products by High-Performance Liquid Chromatography (HPLC).[7]

-

Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).[1]

sEH Inhibition Assay (Cell-Free)

Objective: To determine the IC₅₀ of this compound for the inhibition of recombinant human sEH.

Protocol:

-

Add varying concentrations of this compound (or 0.1% DMSO as a vehicle control) to human recombinant sEH and incubate for 10 minutes at 4°C.[5]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), at a final concentration of 50 µM.[5]

-

Incubate for 60 minutes.

-

Stop the reaction and measure the fluorescence of the product.

-

Calculate the percentage of inhibition at each this compound concentration relative to the vehicle control and determine the IC₅₀ value.[1]

Conclusion

The in vitro characterization of this compound reveals its potent and selective dual inhibitory activity against FLAP and sEH. The comprehensive data from intact cell and cell-free assays confirm its mechanism of action within the arachidonic acid cascade. These findings underscore the potential of this compound as a novel anti-inflammatory agent and provide a solid foundation for further preclinical and clinical development.

References

- 1. Synthesis, Biological Evaluation and Structure–Activity Relationships of this compound Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes: Using Diflapolin in Human Monocyte and Neutrophil Studies

Introduction

Diflapolin, chemically known as N-[4-(benzothiazol-2-ylmethoxy)-2-methylphenyl]-N′-(3,4-dichlorophenyl)urea, is a potent and specific dual inhibitor of the 5-lipoxygenase-activating protein (FLAP) and the soluble epoxide hydrolase (sEH).[1][2][3] In the complex arachidonic acid (AA) cascade, FLAP is essential for the production of pro-inflammatory leukotrienes (LTs), while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[1][3][4] By simultaneously inhibiting both FLAP and sEH, this compound presents a powerful tool for investigating inflammatory pathways in human monocytes and neutrophils. It effectively suppresses the formation of leukotrienes such as LTB4, a potent chemoattractant for leukocytes, thereby inhibiting neutrophil infiltration and other inflammatory responses.[1][3]

Mechanism of Action

This compound exerts its effects on two key enzymes in the arachidonic acid metabolism pathway.[1][4]

-

FLAP Inhibition: this compound binds to FLAP, preventing the necessary interaction between FLAP and 5-lipoxygenase (5-LOX). This disruption blocks the synthesis of pro-inflammatory leukotrienes, including Leukotriene B4 (LTB4), from arachidonic acid in stimulated leukocytes.[3][5]

-

sEH Inhibition: Concurrently, this compound inhibits soluble epoxide hydrolase, the enzyme responsible for the degradation of anti-inflammatory EETs into less active dihydroxyeicosatrienoic acids (DHETrEs).[4] This inhibition leads to an accumulation of beneficial EETs.

The dual inhibition of FLAP and sEH makes this compound a valuable agent for the comprehensive study of inflammatory processes, offering a targeted approach to reduce pro-inflammatory mediators while stabilizing anti-inflammatory ones.[1][4]

Target Specificity

Studies have demonstrated that this compound is highly selective for FLAP and sEH. It does not significantly inhibit other key enzymes involved in the arachidonic acid cascade, such as cyclooxygenase-1/2 (COX-1/2), 12/15-lipoxygenases, LTA4 hydrolase, LTC4 synthase, microsomal prostaglandin E2 synthase-1 (mPGES-1), or cytosolic phospholipase A2 (cPLA2).[1][3][5] Furthermore, this compound has been shown to have no detrimental effects on monocyte viability at effective concentrations.[1]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays, providing key data points for experimental design.

| Target Cell/Enzyme | Parameter Measured | IC50 Value | Reference(s) |

| Human Monocytes | Inhibition of 5-LOX product formation (LTB4 & 5-H(p)ETE) | 30 nM | [1][3][5][6] |

| Human Neutrophils | Inhibition of 5-LOX product formation (LTB4 & 5-H(p)ETE) | 170 nM | [1][3][5][6] |

| Isolated Human sEH | Inhibition of epoxide hydrolase activity | 20 nM | [1][3][5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell-based assays.

Protocols

Protocol 1: Inhibition of 5-LOX Product Formation in Human Monocytes and Neutrophils

This protocol is adapted from studies demonstrating this compound's inhibitory effect on leukotriene synthesis in intact human leukocytes.[1][5]

Materials:

-

This compound (stock solution in DMSO)

-

Human peripheral blood

-

Density gradient medium (e.g., Ficoll-Paque)

-

RPMI 1640 medium

-

Calcium Ionophore A23187 (stock solution in DMSO)

-

DMSO (vehicle control)

-

Methanol

-

HPLC system or LTB4 ELISA kit

Procedure:

-

Cell Isolation: Isolate human monocytes or neutrophils from fresh peripheral blood using density gradient centrifugation followed by standard purification protocols for each cell type.

-

Cell Resuspension: Resuspend the isolated cells in RPMI 1640 medium to a final concentration of 5-10 x 106 cells/mL.

-

Pre-incubation:

-

Aliquot the cell suspension into microcentrifuge tubes.

-

Add varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (0.1% DMSO) to the cells.

-

Pre-incubate for 15 minutes at 37°C.

-

-

Cellular Stimulation:

-

Add Calcium Ionophore A23187 to a final concentration of 2.5 µM to stimulate 5-LOX product formation.

-

Incubate for 10 minutes at 37°C.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold methanol to the cell suspension to precipitate proteins and lyse the cells.

-

Vortex and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet cellular debris.

-

-

Analysis:

-

Collect the supernatant for analysis.

-

Quantify the levels of LTB4 and other 5-LOX products using a validated reverse-phase HPLC method or a commercially available LTB4 ELISA kit, following the manufacturer’s instructions.

-

-

Data Interpretation: Calculate the percentage of inhibition of 5-LOX product formation for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 2: Assessment of Cell Viability using MTT Assay

It is crucial to ensure that the observed inhibitory effects are not due to cytotoxicity.

Materials:

-

Isolated monocytes or neutrophils

-

This compound

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed monocytes or neutrophils in a 96-well plate at a density of 1-2 x 105 cells per well in complete culture medium.

-

Treatment: Add various concentrations of this compound (e.g., up to 10 µM) to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

-

Incubation: Incubate the plate for a relevant time period (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Express the viability of treated cells as a percentage of the viability of the vehicle-treated control cells. A significant decrease in absorbance indicates reduced cell viability. Previous studies have shown that this compound at 10 µM does not affect monocyte viability.[1]

References

- 1. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Evaluation and Structure–Activity Relationships of this compound Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Diflapolin in Zymosan-Induced Mouse Peritonitis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Diflapolin in a zymosan-induced mouse peritonitis model. This model is a well-established method for studying acute inflammation and evaluating the efficacy of anti-inflammatory compounds.

Introduction

This compound is a novel dual inhibitor of the 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH).[1][2][3][4] This dual action makes it a promising therapeutic candidate for inflammation-related diseases. By inhibiting FLAP, this compound blocks the biosynthesis of pro-inflammatory leukotrienes (LTs), such as LTB4 and cysteinyl-LTs (Cys-LTs).[1][2] Simultaneously, its inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs).[1][4][5] The zymosan-induced peritonitis model in mice is a robust and reproducible method to study sterile inflammation, characterized by the recruitment of leukocytes, particularly neutrophils, into the peritoneal cavity.[6][7][8]

Mechanism of Action of this compound

This compound's therapeutic potential stems from its ability to modulate the arachidonic acid (AA) cascade at two key points. Upon inflammatory stimuli, AA is released from the cell membrane and can be metabolized by different enzymatic pathways. The 5-lipoxygenase (5-LOX) pathway, facilitated by FLAP, leads to the production of leukotrienes, which are potent mediators of inflammation, increasing vascular permeability and leukocyte chemotaxis.[1][9] The cytochrome P450 (CYP) pathway produces EETs, which have anti-inflammatory properties. However, sEH rapidly metabolizes EETs into less active dihydroxyeicosatrienoic acids (DiHETrEs).[5] this compound's dual inhibition of FLAP and sEH thus shifts the balance of lipid mediators towards a pro-resolving and anti-inflammatory state.

Experimental Protocols

Zymosan-Induced Peritonitis Model

This protocol describes the induction of acute peritonitis in mice using Zymosan A.

Materials:

-

Zymosan A (from Saccharomyces cerevisiae)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Male C57BL/6 mice (8-12 weeks old)

-

Sterile syringes and needles (22-27 gauge)

-

Phosphate-buffered saline (PBS), ice-cold

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Microscope

-

ELISA kits for cytokine/chemokine and leukotriene quantification

Procedure:

-

Zymosan Preparation:

-

Animal Handling and Induction:

-

Acclimatize mice for at least one week before the experiment.

-

Administer a single intraperitoneal (i.p.) injection of the zymosan suspension. A typical dose is 1 mg per mouse.[6] Alternatively, doses ranging from 0.1 mg to 10 µg per mouse have been reported.[8][11] The injection volume should be appropriate for the mouse's weight, typically 0.2-0.5 mL.

-

Inject into the lower abdominal quadrant, taking care to avoid puncturing internal organs.[10]

-

A control group of mice should be injected with an equivalent volume of sterile saline.

-

-

Peritoneal Lavage and Cell Collection:

-

At a predetermined time point post-zymosan injection (e.g., 4, 8, 12, 16, or 24 hours), euthanize the mice by an approved method.[6]

-

Expose the peritoneal cavity and wash it with a known volume of ice-cold PBS (e.g., 3-5 mL).

-

Gently massage the abdomen to dislodge cells.

-

Collect the peritoneal lavage fluid.[6]

-

-

Cell Counting and Differentiation:

-

Centrifuge the lavage fluid to pellet the cells.

-

Resuspend the cell pellet in a known volume of PBS.

-

Determine the total number of leukocytes using a hemocytometer or an automated cell counter.

-

Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quick) to perform differential cell counts (neutrophils, macrophages, lymphocytes).[6]

-

-

Analysis of Inflammatory Mediators:

Administration of this compound

This protocol outlines the administration of this compound in the context of the zymosan-induced peritonitis model.

Materials:

-

This compound

-

Vehicle for dissolving this compound (e.g., DMSO, saline)

-

Zymosan-induced peritonitis model as described above

Procedure:

-

This compound Preparation:

-

Prepare a stock solution of this compound in a suitable vehicle.

-

Dilute the stock solution to the desired final concentrations for injection.

-

-

Dosing and Administration:

-

Administer this compound via intraperitoneal (i.p.) injection 30 minutes prior to the zymosan challenge.[1] Other routes of administration such as subcutaneous (SC), oral (PO), or intravenous (IV) can also be considered.[6]

-

Doses of 1, 3, and 10 mg/kg have been shown to be effective.[1][3]

-

A vehicle control group should be included, where mice receive only the vehicle without this compound.

-

-

Evaluation of Efficacy:

-

Proceed with the zymosan-induced peritonitis protocol as described above.

-

Collect peritoneal lavage fluid at the desired time point.

-

Analyze the collected samples for leukocyte infiltration and levels of inflammatory mediators.

-

Compare the results from the this compound-treated groups with the vehicle-treated and zymosan-only groups to assess the anti-inflammatory effects of this compound.

-

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in the zymosan-induced mouse peritonitis model.

Table 1: Effect of this compound on Leukotriene Levels in Peritoneal Lavage Fluid

| Treatment Group | Dose (mg/kg) | LTC4 Levels (pg/mL) | LTB4 Levels (pg/mL) |

| Vehicle + Zymosan | - | Baseline | Baseline |

| This compound + Zymosan | 1 | Significant Reduction | Significant Reduction |

| This compound + Zymosan | 3 | Significant Reduction | Significant Reduction |

| This compound + Zymosan | 10 | Significant Reduction | Significant Reduction |

| Data derived from Garscha et al., 2017.[1] "Significant Reduction" indicates a statistically significant decrease compared to the vehicle control group. |

Table 2: Effect of this compound on Leukocyte Infiltration and Vascular Permeability

| Treatment Group | Dose (mg/kg) | Leukocyte Recruitment (% of Vehicle Control) | Myeloperoxidase (MPO) Activity (% of Vehicle Control) | Vascular Permeability (% of Vehicle Control) |

| Vehicle + Zymosan | - | 100% | 100% | 100% |

| This compound + Zymosan | 1 | Dose-dependent reduction | - | - |

| This compound + Zymosan | 3 | Dose-dependent reduction | - | - |

| This compound + Zymosan | 10 | Dose-dependent reduction | 52.8 ± 12.2% | 55.7 ± 14.4% |

| Data derived from Garscha et al., 2017.[1] MPO is a marker for neutrophil infiltration. |

Table 3: In Vitro Inhibitory Activity of this compound

| Target | Cell/System | IC50 |

| 5-LOX Product Formation | Human Monocytes | 30 nM |

| 5-LOX Product Formation | Human Neutrophils | 170 nM |

| Soluble Epoxide Hydrolase (sEH) | Isolated Enzyme | 20 nM |

| Data derived from Garscha et al., 2017.[2][4] |

Conclusion

This compound demonstrates potent anti-inflammatory effects in the zymosan-induced mouse peritonitis model.[1][2] Its dual inhibition of FLAP and sEH leads to a significant reduction in pro-inflammatory leukotrienes, decreased leukocyte infiltration, and reduced vascular permeability.[1] These findings support the potential of this compound as a therapeutic agent for inflammatory conditions. The protocols provided herein offer a standardized framework for researchers to further investigate the efficacy and mechanisms of this compound and other anti-inflammatory compounds.

References

- 1. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Evaluation and Structure–Activity Relationships of this compound Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inotiv.com [inotiv.com]

- 7. meliordiscovery.com [meliordiscovery.com]

- 8. mdpi.com [mdpi.com]

- 9. In vivo characterization of zymosan-induced mouse peritoneal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. olac.berkeley.edu [olac.berkeley.edu]

- 11. Zymosan A–induced peritonitis model [bio-protocol.org]

- 12. mdpi.com [mdpi.com]

Application Notes: Determining the IC50 Values of Diflapolin for FLAP and sEH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Diflapolin, a dual inhibitor of 5-lipoxygenase-activating protein (FLAP) and soluble epoxide hydrolase (sEH). The IC50 value is a critical measure of drug potency and is essential for characterizing the efficacy of inhibitors like this compound in pharmacological research.

Introduction to this compound and its Targets

This compound is a novel small molecule that dually targets two key enzymes involved in the metabolism of arachidonic acid (AA): FLAP and sEH.[1][2][3][4] By inhibiting both pathways, this compound can simultaneously block the production of pro-inflammatory leukotrienes (LTs) and prevent the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). This dual-action mechanism makes this compound a promising therapeutic candidate for inflammation-related diseases.[1][4] Accurate determination of its IC50 values for both targets is fundamental to understanding its pharmacological profile.

The diagram below illustrates the position of FLAP and sEH within the arachidonic acid cascade.

Quantitative Data Summary

Published studies have established the IC50 values for this compound against both human FLAP and sEH. These values are summarized in the table below for easy reference.

| Target Enzyme | Assay Type | System | Measured Endpoint | IC50 Value (nM) | Reference |

| FLAP | Cell-based | Intact Human Monocytes | 5-Lipoxygenase Product Formation | 30 | [1][4] |

| FLAP | Cell-based | Intact Human Neutrophils | 5-Lipoxygenase Product Formation | 170 | [1][4] |

| sEH | Cell-free | Isolated Recombinant Human sEH | Epoxide Hydrolase Activity | 20 | [1][2][4][5] |

Experimental Protocols

Protocol 1: Determination of IC50 for FLAP Inhibition in Human Monocytes

This protocol describes a cell-based assay to determine the potency of this compound in inhibiting FLAP-mediated leukotriene biosynthesis in intact human monocytes. The principle relies on stimulating cells with a calcium ionophore (A23187) to activate the 5-LOX pathway and then measuring the production of downstream leukotrienes (e.g., LTB4) via ELISA.

Materials:

-

Human peripheral blood

-

Reagents for monocyte isolation (e.g., Ficoll-Paque)

-

RPMI 1640 medium

-

This compound

-

DMSO (vehicle control)

-

Calcium Ionophore A23187

-

Methanol (for reaction termination)

-

Prostaglandin B2 (internal standard)

-

LTB4 ELISA Kit

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Centrifuge

-

Plate reader

Methodology:

-

Cell Isolation: Isolate primary human monocytes from peripheral blood using a standard density gradient centrifugation method (e.g., with Ficoll-Paque). Resuspend the isolated cells in RPMI 1640 medium.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in RPMI 1640 medium to achieve the desired final concentrations for the dose-response curve (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is constant and low (e.g., 0.1%).

-

Pre-incubation: Add the monocyte suspension to a 96-well plate. Add the prepared this compound dilutions (or vehicle control) to the respective wells.

-

Incubation: Pre-incubate the plate at 37°C for 15 minutes to allow this compound to interact with the cells.[1]

-

Stimulation: Initiate leukotriene synthesis by adding Calcium Ionophore A23187 to a final concentration of 2.5 µM to all wells (except for unstimulated controls).[6]

-

Reaction Incubation: Incubate the plate for an additional 10 minutes at 37°C.[6]

-

Reaction Termination: Stop the reaction by adding cold methanol containing an internal standard (e.g., Prostaglandin B2).

-

Sample Preparation: Centrifuge the plate to pellet cell debris. Collect the supernatant for analysis.

-

Quantification: Measure the concentration of LTB4 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of LTB4 production for each this compound concentration relative to the vehicle-treated control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value.[7][8]

Protocol 2: Determination of IC50 for sEH Inhibition (Cell-Free Assay)

This protocol details a cell-free, fluorescence-based assay to determine the IC50 of this compound against the epoxide hydrolase activity of recombinant human sEH. The assay measures the enzymatic conversion of a non-fluorescent substrate to a highly fluorescent product.

Materials:

-

Recombinant human soluble epoxide hydrolase (sEH)

-

sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[9]

-

This compound

-

DMSO (vehicle control)

-

Fluorescent sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)[9]

-

Black 96-well microplates

-

Fluorescence plate reader

Methodology:

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in the sEH Assay Buffer to generate a range of concentrations for the dose-response curve.

-

Enzyme Preparation: Dilute the recombinant human sEH enzyme to the desired working concentration in cold sEH Assay Buffer.

-

Assay Setup: To the wells of a black 96-well plate, add the prepared this compound dilutions. Also include wells for a positive control (a known sEH inhibitor) and a negative/vehicle control (containing DMSO at the same final concentration).

-

Enzyme Addition: Add the diluted sEH enzyme solution to all wells except the 'no enzyme' background controls.

-

Pre-incubation: Incubate the plate for 10 minutes at room temperature (or 4°C as specified in some protocols) to allow the inhibitor to bind to the enzyme.[1][5][9]

-

Substrate Preparation: Prepare the fluorescent substrate (e.g., PHOME) in DMSO and dilute it to its final working concentration (e.g., 50 µM) in the assay buffer just before use.[9]

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate solution to all wells.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time (kinetic mode) for 15-30 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of PHOME hydrolysis).[9][10]

-

Data Analysis:

-

For each well, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

-

Subtract the rate of the 'no enzyme' background control from all other rates.

-

Calculate the percentage of inhibition for each this compound concentration relative to the rate of the vehicle control (0% inhibition).

-

Plot the percent inhibition versus the logarithm of the this compound concentration.

-

Fit the resulting dose-response curve with a non-linear regression model to calculate the IC50 value.[8][11]

-

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. Synthesis, Biological Evaluation and Structure–Activity Relationships of this compound Analogues as Dual sEH/FLAP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological profile and efficiency in vivo of this compound, the first dual inhibitor of 5-lipoxygenase-activating protein and soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IC50 Calculator | AAT Bioquest [aatbio.com]

- 9. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assaygenie.com [assaygenie.com]

- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: UPLC-MS/MS Method for Analyzing the Effects of Diflapolin on Lipid Mediators

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflapolin is a novel dual inhibitor of the 5-lipoxygenase-activating protein (FLAP) and the soluble epoxide hydrolase (sEH).[1][2] This dual-action mechanism positions this compound as a promising therapeutic agent for inflammatory diseases. By inhibiting FLAP, this compound blocks the biosynthesis of pro-inflammatory leukotrienes (LTs), key mediators in various inflammatory conditions.[1][2][3] Simultaneously, the inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), thereby enhancing their beneficial effects.[3][4]

This application note provides a detailed protocol for a sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method to quantify the effects of this compound on key lipid mediators derived from the arachidonic acid (AA) cascade. The method is designed for the analysis of leukotrienes, epoxyeicosatrienoic acids, and their metabolites in biological matrices such as plasma.

Signaling Pathway of this compound's Action

The following diagram illustrates the points of intervention of this compound in the arachidonic acid cascade.

Experimental Workflow

The overall experimental workflow for the UPLC-MS/MS analysis of lipid mediators is depicted below.

Materials and Reagents

-

Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

-

Acids: Formic acid (LC-MS grade)

-

Internal Standards: Deuterated standards for lipid mediators of interest (e.g., LTB4-d4, EET-d11)

-

Solid-Phase Extraction (SPE) Cartridges: C18 cartridges

-

This compound: Reference standard

-

Biological Matrix: Plasma (or other relevant biological samples)

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

This protocol is optimized for the extraction of lipid mediators from plasma.

-

Sample Thawing: Thaw plasma samples on ice.

-

Internal Standard Spiking: To 100 µL of plasma, add 10 µL of an internal standard mix containing deuterated lipid mediators.

-

Protein Precipitation: Add 300 µL of cold methanol, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 15% methanol in water to remove polar impurities.

-

Elution: Elute the lipid mediators with 2 mL of methanol.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).

UPLC-MS/MS Analysis

UPLC System: A high-performance UPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table below |

UPLC Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 2.0 | 40 |

| 10.0 | 95 |

| 12.0 | 95 |

| 12.1 | 20 |

| 15.0 | 20 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative and Positive ion switching |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |

MRM Transitions for Key Lipid Mediators:

The following table provides representative MRM transitions for lipid mediators affected by this compound. These should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Mode |

| Leukotrienes | ||||

| LTB4 | 335.2 | 195.1 | 20 | Negative |

| LTC4 | 624.3 | 272.1 | 25 | Negative |

| LTD4 | 495.2 | 176.1 | 28 | Negative |

| LTE4 | 438.2 | 333.1 | 22 | Negative |

| Epoxyeicosatrienoic Acids | ||||

| 14,15-EET | 319.2 | 219.1 | 18 | Negative |

| 11,12-EET | 319.2 | 205.1 | 18 | Negative |

| 8,9-EET | 319.2 | 167.1 | 20 | Negative |

| 5,6-EET | 319.2 | 153.1 | 22 | Negative |

| Dihydroxyeicosatrienoic Acids | ||||

| 14,15-DHET | 337.2 | 221.1 | 20 | Negative |

| 11,12-DHET | 337.2 | 207.1 | 20 | Negative |

| 8,9-DHET | 337.2 | 169.1 | 22 | Negative |

| 5,6-DHET | 337.2 | 155.1 | 24 | Negative |

| Internal Standards | ||||

| LTB4-d4 | 339.2 | 197.1 | 20 | Negative |

| 14,15-EET-d11 | 330.3 | 229.2 | 18 | Negative |

Data Analysis and Interpretation

-

Peak Integration: Integrate the chromatographic peaks for each analyte and internal standard using the instrument's software.

-

Calibration Curve: Generate a calibration curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

-

Quantification: Determine the concentration of each lipid mediator in the samples by interpolating their peak area ratios from the calibration curve.

-

Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to compare the concentrations of lipid mediators in control versus this compound-treated samples.

Expected Results

Treatment with this compound is expected to result in:

-

A significant decrease in the levels of pro-inflammatory leukotrienes (LTB4, LTC4, LTD4, LTE4).

-

A significant increase in the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs).

-

A significant decrease in the levels of dihydroxyeicosatrienoic acids (DHETs), the degradation products of EETs.